2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a triazoloquinoxaline derivative characterized by a dimethylamino substituent at the 4-position of the triazolo ring and a 3-fluoro-4-methylphenyl acetamide side chain. The triazoloquinoxaline core is known for diverse biological activities, including kinase inhibition and anticancer effects, while the acetamide moiety often enhances binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-12-8-9-13(10-14(12)21)22-17(28)11-26-20(29)27-16-7-5-4-6-15(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXKYUWOJMIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA. DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This disruption of the DNA structure can inhibit the replication and transcription processes, leading to cell death.
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways related toDNA replication and transcription . By disrupting these processes, the compound can inhibit cell growth and proliferation, particularly in cancer cells.
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. This is achieved through the disruption of DNA replication and transcription processes, leading to cell death. This makes the compound a potential candidate for anticancer therapy.
Biological Activity
The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.41 g/mol. The structure features a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.41 g/mol |
| IUPAC Name | 2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
| CAS Number | 1242901-11-6 |
Antitumor Activity
Research indicates that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- MCF-7 Cell Line : A study revealed that modifications in the side chains of triazoloquinoxaline derivatives led to varying levels of cytotoxicity against breast cancer cells (MCF-7), with some compounds demonstrating enhanced activity due to increased DNA binding affinity .
The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . This interaction disrupts normal DNA replication and transcription processes, leading to apoptosis in cancer cells. The compound's ability to intercalate into DNA is influenced by its structural features:
- Binding Affinity : The presence of hydrophobic side chains enhances binding to the DNA minor and major grooves, thereby increasing the efficacy of the compound as an antitumor agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in terms of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) . Preliminary studies suggest that:
- The compound exhibits moderate absorption characteristics.
- It shows a favorable distribution profile across various tissues.
- Metabolic studies indicate potential pathways involving cytochrome P450 enzymes .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various triazoloquinoxaline derivatives and assessed their anticancer properties against multiple tumor cell lines. Compounds with specific side chains demonstrated enhanced activity against MCF-7 and other cancer types .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the amide linkages and the introduction of fluorine atoms significantly impacted biological activity. This highlights the importance of chemical structure in determining pharmacological effects .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of triazoloquinoxaline compounds exhibit significant antiproliferative activities against a range of cancer cell lines. For example:
- Compound Efficacy : Various derivatives have shown IC50 values in the low nanomolar range against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines, suggesting strong anticancer potential .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of specific substituents on the quinoxaline and triazole rings influences biological activity significantly. For instance:
- Dimethylamino Group : This moiety is associated with increased lipophilicity and improved interaction with cellular targets.
- Fluorinated Phenyl Ring : The introduction of a fluorine atom has been shown to enhance metabolic stability and bioavailability, making it a favorable modification in drug design .
Antidiabetic Agents
Research has explored the potential of quinoxaline derivatives in managing diabetes by targeting enzymes like α-glucosidase. Compounds designed with similar frameworks have demonstrated inhibition capabilities that could lead to new antidiabetic therapies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against urease-positive microorganisms. Studies have shown that triazole derivatives can inhibit urease activity, which is crucial for the virulence of certain pathogens .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among triazoloquinoxaline derivatives lie in the substituents on the triazolo ring and the aryl acetamide group. These modifications significantly influence electronic properties, solubility, and biological interactions.
Key Observations:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the construction of the [1,2,4]triazolo[4,3-a]quinoxaline core. Key steps include cyclization using hydrazonoyl chlorides (e.g., condensation of quinoxaline precursors with triazole-forming reagents) and subsequent functionalization with the 3-fluoro-4-methylphenylacetamide group. To optimize yield:
- Use flow chemistry for precise temperature and reagent stoichiometry control, reducing side reactions (e.g., Omura-Sharma-Swern oxidation principles ).
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via HPLC or TLC to isolate intermediates before degradation.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR (¹H/¹³C) : Assign peaks to verify the triazoloquinoxaline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the dimethylamino group (singlet at δ 2.8–3.2 ppm) .
- HRMS : Validate the molecular formula (e.g., expected [M+H]⁺ for C₂₂H₂₀FN₆O₂: 427.1634).
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related triazoloquinoxaline derivatives .
Q. What in vitro assays are recommended to evaluate Topoisomerase II inhibition and DNA interaction?
- Topo II relaxation assay : Use supercoiled plasmid DNA and ethidium bromide staining to assess inhibition potency .
- DNA intercalation : Measure fluorescence quenching of ethidium bromide-DNA complexes or use circular dichroism to detect structural changes .
- Cell-based cytotoxicity : Test against HePG-2, Caco-2, or Hep-2 cell lines via MTT assay, with IC₅₀ values compared to doxorubicin controls .
Advanced Research Questions
Q. How do structural modifications at the dimethylamino or 3-fluoro-4-methylphenyl positions influence anticancer efficacy?
- Dimethylamino group : Replace with bulkier substituents (e.g., pyrrolidino) to enhance hydrophobic interactions with Topo II’s ATP-binding pocket.
- Fluorophenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve DNA intercalation via increased π-π stacking.
- SAR studies : Synthesize analogs and correlate logP values (calculated via ChemDraw) with cytotoxicity to optimize bioavailability .
Q. What strategies mitigate discrepancies in cytotoxicity data across cancer cell lines?
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in resistant lines like Caco-2 .
- Validate mechanisms : Confirm Topo II inhibition in discrepant cell lines via Western blotting for γ-H2AX (DNA damage marker) .
Q. What in vivo pharmacokinetic parameters should be prioritized for bioavailability assessment?
- Plasma half-life : Perform LC-MS/MS analysis of blood samples post-IV/oral administration in rodent models.
- Tissue distribution : Quantify compound levels in liver, kidney, and tumor tissue using radiolabeled analogs.
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. How can PROTAC strategies enhance this compound’s therapeutic potential?
- Design bifunctional molecules : Conjugate the compound to a E3 ligase ligand (e.g., lenalidomide) via a PEG linker, enabling targeted degradation of Topo II or oncogenic transcription factors .
- Validate degradation : Use Western blotting to measure target protein levels in treated cells vs. controls .
Data Contradiction Analysis
Example : If cytotoxicity varies between studies, consider:
- Impurity profiles : HPLC-MS to detect byproducts from incomplete triazole ring formation .
- Cell line heterogeneity : Compare genetic backgrounds (e.g., p53 status) impacting apoptosis sensitivity .
- Assay interference : Test compound stability in culture media (e.g., serum protein binding) via ultrafiltration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
